molecular formula C2H4N3P B14307803 3-Methyl-3H-1,2,3,4-triazaphosphole CAS No. 118806-66-9

3-Methyl-3H-1,2,3,4-triazaphosphole

Cat. No.: B14307803
CAS No.: 118806-66-9
M. Wt: 101.05 g/mol
InChI Key: YGMSAQLUNYQQQT-UHFFFAOYSA-N
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Description

3-Methyl-3H-1,2,3,4-triazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms in its ring structure. It is a derivative of triazaphosphole, characterized by its unique aromaticity and conjugated system.

Preparation Methods

3-Methyl-3H-1,2,3,4-triazaphosphole can be synthesized through a [3+2] cycloaddition reaction between a phosphaalkyne and an azide . The reaction typically involves the following steps:

Chemical Reactions Analysis

3-Methyl-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal complexes .

Scientific Research Applications

3-Methyl-3H-1,2,3,4-triazaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-1,2,3,4-triazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalytic processes. The compound’s conjugated system also allows for electron delocalization, contributing to its stability and reactivity .

Comparison with Similar Compounds

Properties

CAS No.

118806-66-9

Molecular Formula

C2H4N3P

Molecular Weight

101.05 g/mol

IUPAC Name

3-methyltriazaphosphole

InChI

InChI=1S/C2H4N3P/c1-5-4-3-2-6-5/h2H,1H3

InChI Key

YGMSAQLUNYQQQT-UHFFFAOYSA-N

Canonical SMILES

CN1N=NC=P1

Origin of Product

United States

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